5-Methyl-6-methylsulfanyl-nicotinic acid

Description

Chemical Identity and Nomenclature

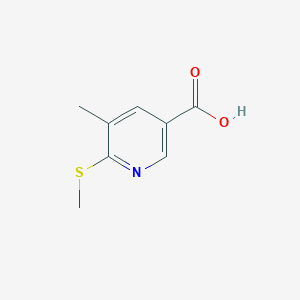

5-Methyl-6-methylsulfanyl-nicotinic acid is a heterocyclic organic compound belonging to the pyridinecarboxylic acid family. Its systematic IUPAC name is 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid , reflecting the substitution pattern on the pyridine ring. The molecular formula $$ \text{C}8\text{H}9\text{NO}_2\text{S} $$ corresponds to a molecular weight of 183.23 g/mol . The compound is registered under CAS number 1355226-55-9 and is alternatively referred to as 3-pyridinecarboxylic acid, 5-methyl-6-(methylthio)- in chemical databases.

| Property | Value |

|---|---|

| IUPAC Name | 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid |

| Molecular Formula | $$ \text{C}8\text{H}9\text{NO}_2\text{S} $$ |

| CAS Number | 1355226-55-9 |

| Synonyms | 5-Methyl-6-(methylthio)nicotinic acid; 3-Pyridinecarboxylic acid, 5-methyl-6-(methylthio)- |

The compound’s structure features a pyridine ring substituted with a carboxylic acid group at position 3, a methyl group at position 5, and a methylsulfanyl ($$-\text{SCH}_3$$) group at position 6.

Historical Development in Heterocyclic Chemistry

The synthesis and study of pyridine derivatives like this compound are rooted in advancements in heterocyclic chemistry during the 20th century. Pyridine itself, first isolated from coal tar in 1849, became a cornerstone for developing bioactive molecules due to its aromatic stability and functionalization potential.

Nicotinic acid (pyridine-3-carboxylic acid), a precursor to this compound, gained prominence for its role in redox coenzymes (NAD/NADP) and lipid-lowering applications. The introduction of sulfur-containing substituents, such as methylsulfanyl groups, emerged as a strategy to modulate electronic and steric properties of pyridine derivatives. For example, the Chichibabin synthesis method, which combines aldehydes and ammonia, laid the groundwork for functionalizing pyridine rings with diverse groups.

Recent innovations in green chemistry have further refined synthetic routes. A 2024 study demonstrated a Cyrene-based solvent system for preparing nicotinic acid derivatives, emphasizing sustainability while maintaining high yields.

Structural Relationship to Nicotinic Acid Derivatives

This compound shares a core pyridine-3-carboxylic acid framework with nicotinic acid but differs in its substitution pattern. Comparative analysis reveals:

| Compound | Substituents | Molecular Weight (g/mol) |

|---|---|---|

| Nicotinic acid | $$-$$COOH at position 3 | 123.11 |

| This compound | $$-$$COOH (position 3), $$-\text{CH}3$$ (position 5), $$-\text{SCH}3$$ (position 6) | 183.23 |

| 5-(Methylsulfonyl)nicotinic acid | $$-$$COOH (position 3), $$-\text{SO}2\text{CH}3$$ (position 5) | 201.20 |

The methylsulfanyl group at position 6 introduces steric bulk and electron-donating effects, which influence reactivity and intermolecular interactions. For instance, sulfur’s polarizability enhances π-stacking capabilities, a feature exploited in materials science. Additionally, the methyl group at position 5 contributes to hydrophobic interactions, making the compound a candidate for drug design.

Structural analogs, such as 5-(methylsulfonyl)nicotinic acid (CAS 893723-59-6), highlight the versatility of sulfur-based modifications. Oxidation of the methylsulfanyl group to a sulfone increases polarity and hydrogen-bonding capacity, altering biological activity.

Properties

IUPAC Name |

5-methyl-6-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJARNLNPHKLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3,5-Dimethylpyridine Derivatives

Overview:

The predominant industrial and research approach involves oxidizing 3,5-dimethylpyridine or related methylated pyridine compounds to introduce the carboxylic acid functionality at the 5-position, while simultaneously incorporating the methylsulfanyl group at the 6-position.

- Starting Material: 3,5-dimethylpyridine (or 3,5-lutidine) serves as the precursor, chosen for its methyl groups at the 3 and 5 positions, which are selectively oxidized to carboxylic acids.

- Oxidizing Agent: Potassium permanganate (KMnO₄) is employed as the oxidant due to its strong oxidative capacity, facilitating the conversion of methyl groups to carboxylic acids under mild conditions.

- Reaction Conditions:

- Post-Reaction Processing:

Research Findings:

This method achieves high purity (up to 98.5%) of 5-methyl-nicotinic acid, with the process being scalable and environmentally friendly due to water as a solvent and controlled oxidation conditions.

Sulfur Incorporation Strategies

Overview:

The methylsulfanyl group at the 6-position is introduced either prior to or post-oxidation, depending on the specific synthetic route. The key challenge lies in selectively functionalizing the pyridine ring without affecting other methyl groups.

Research Data:

While specific literature on the direct synthesis of 5-methyl-6-methylsulfanyl-nicotinic acid is limited, analogous pathways involve sulfurization of methylated pyridines, with yields influenced by reaction conditions such as temperature, solvent, and sulfur source purity.

Purification and Final Product Isolation

- Post-oxidation, the crude product undergoes acid-base extraction, leveraging solubility differences under varied pH conditions to separate the target acid from by-products such as pyridine dicarboxylic acids.

- Recrystallization from ethanol or ethanol-water mixtures yields high-purity product (>99%).

- Final drying at 60-70°C ensures removal of residual solvents and moisture.

| Step | Reagents & Conditions | Purpose | Purity Achieved |

|---|---|---|---|

| Oxidation | 3,5-dimethylpyridine + KMnO₄ in water, 25-35°C, 15-18h | Convert methyl groups to carboxylic acids | ≥98.5% |

| Acidification | Concentrated HCl (pH 0.3-0.6) | Separate target acid | High purity |

| Purification | Ethanol recrystallization | Remove impurities | >99% |

Research Findings and Data Summary

| Methodology | Starting Material | Oxidant | Key Conditions | Purity Level | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Oxidation of methylpyridines | 3,5-dimethylpyridine | KMnO₄ | Mild, water solvent, 25-35°C | ≥98.5% | Environmentally friendly, scalable | By-product separation complexity |

| Sulfur functionalization | Methylated pyridine derivatives | Thiol reagents | Variable | Variable | Potential for selective sulfur introduction | Less developed, yields vary |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-methylsulfanyl-nicotinic acid undergoes various chemical reactions, including:

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Various nucleophiles, DMF, K2CO3

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

5-Methyl-6-methylsulfanyl-nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-methylsulfanyl-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Methylnicotinic Acid (CAS: 3222-49-9)

- Structure : Lacks the 6-methylsulfanyl group, containing only a methyl group at position 5.

- Molecular Formula: C₇H₇NO₂ (MW: 153.14 g/mol).

- Key Differences :

6-Hydroxynicotinic Acid

- Structure : Features a hydroxyl (-OH) group at position 6 instead of methylsulfanyl.

- Role in Metabolism : Critical intermediate in bacterial degradation pathways of nicotinic acid (e.g., hydroxylation by Bacillus species), leading to ring cleavage and conversion to fumaric acid .

- Reactivity : The hydroxyl group facilitates oxidative decarboxylation, unlike the more stable methylsulfanyl group in the target compound .

Sulfonyl-Substituted Nicotinic Acids

Examples include 5-(3-(Methylsulfonyl)phenyl)nicotinic acid (CAS: 1261973-40-3) and analogs.

- Structure : Sulfonyl (-SO₂-) groups on aromatic side chains, unlike the direct pyridine-ring substitution in this compound.

- Electronic Effects : Sulfonyl groups are strong electron-withdrawing moieties, altering reactivity in electrophilic substitution reactions compared to the electron-donating methylsulfanyl group .

Ester Derivatives: this compound Methyl Ester

- Structure : Methyl ester of the target compound.

Biological Activity

5-Methyl-6-methylsulfanyl-nicotinic acid is a substituted derivative of nicotinic acid, notable for its potential biological activities. Its structure includes a methyl group at the fifth position and a methylthio group at the sixth position of the pyridine ring, which may influence its interaction with biological systems. This article explores the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₉NO₂S

- Molecular Weight : Approximately 185.23 g/mol

The presence of the methylthio group enhances the compound's lipophilicity, which is crucial for its biological activity and interactions with various receptors.

Biological Activities

Research indicates that this compound acts primarily as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors play significant roles in neurological processes, including cognition and muscle contraction. The compound's structural similarity to nicotinic acid suggests it may share some biological properties with it, such as involvement in energy metabolism and gene regulation .

Potential Pharmacological Applications

Synthesis Methods

This compound can be synthesized through several chemical reactions involving nicotinic acid derivatives. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes to form acylhydrazones that can be further cyclized to yield nicotinic acid derivatives.

- Modification of Existing Compounds : Creating derivatives through methylation or substitution reactions to enhance biological activity.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and unique aspects of this compound with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotinic Acid | Base structure without substituents | Fundamental structure for various derivatives |

| 4-Methyl-6-(methylthio)nicotinic Acid | Methylthio at position six | Variations in biological activity |

| 5-Methyl-Nicotinic Acid | Lacks the methylsulfanyl group | Primarily studied for neuroprotection |

| 5-Ethyl-6-methylsulfanyl-nicotinic Acid | Ethyl group instead of methyl | Altered lipophilicity and receptor interaction |

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on related nicotinic acid derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that similar compounds might also exhibit effective antimicrobial properties .

- Molecular Docking Studies : Preliminary molecular docking studies indicate that this compound may have favorable binding affinities for nAChRs, warranting further investigation into its therapeutic potential.

- Cytotoxicity Assessments : Research has shown that certain derivatives do not exhibit cytotoxic effects on normal cell lines, highlighting their potential safety for therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 5-methyl-6-methylsulfanyl-nicotinic acid with high purity?

- Methodological Answer : Utilize regioselective methylation and sulfanylation protocols under inert atmospheres (e.g., nitrogen or argon) to minimize oxidation of the thioether group. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents (e.g., DMF/water) is critical to remove unreacted intermediates . Validate purity using HPLC with UV detection at 254 nm and confirm structural integrity via -NMR (e.g., methylsulfanyl protons typically resonate at δ 2.1–2.3 ppm) .

Q. How can researchers address the lack of basic physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points, and use shake-flask methods with buffered aqueous solutions (pH 1–13) to assess solubility. Compare results with structurally analogous nicotinic acid derivatives (e.g., 5-hydroxynicotinic acid, log Pow ≈ 1.2) to infer partitioning behavior . Document deviations from predicted values due to steric effects from the methylsulfanyl group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adopt NIOSH/CEN-compliant PPE, including OV/AG/P99 respirators for aerosolized particles and nitrile gloves for dermal protection. Conduct hazard assessments using SDS templates from reliable sources (e.g., TCI America) and prioritize fume hood use during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in the reactivity of the methylsulfanyl group under varying catalytic conditions?

- Methodological Answer : Employ kinetic isotope effect (KIE) studies and DFT calculations to compare reaction pathways. For example, evaluate whether C–S bond cleavage is influenced by radical intermediates (trapped via EPR spectroscopy) or acid-base catalysis (probed via pH-dependent reaction rates). Cross-reference with analogous pyridine-thioether systems to identify outlier behaviors .

Q. What analytical strategies optimize detection of trace degradation products in stability studies?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes to identify oxidation products (e.g., sulfoxide/sulfone derivatives). Validate method sensitivity via spiked recovery experiments in acetonitrile/water matrices, ensuring detection limits ≤ 0.1% w/w. Calibrate against reference standards synthesized via controlled oxidation (e.g., HO/acetic acid) .

Q. How should researchers design experiments to reconcile conflicting data on the compound’s mutagenic potential?

- Methodological Answer : Conduct Ames tests (OECD 471) using TA98 and TA100 strains with/without metabolic activation (S9 liver homogenate). Compare results with in silico predictions from QSAR models (e.g., Derek Nexus) and structural alerts for thioether-containing compounds. If contradictions persist, validate via micronucleus assays in mammalian cell lines (e.g., CHO-K1) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of nicotinic acid-binding proteins (e.g., GPR109A). Parameterize the methylsulfanyl group using force fields (e.g., CHARMM) validated for sulfur-containing ligands. Cross-validate predictions with SPR-based binding affinity assays .

Data Analysis and Interpretation

Q. How can researchers systematically address gaps in toxicological data for regulatory submissions?

- Methodological Answer : Apply read-across strategies using data from structurally similar compounds (e.g., 6-methylsulfanyl-nicotinic acid derivatives) under REACH guidelines. Prioritize in vitro assays (e.g., OECD 429 for skin sensitization) to minimize animal testing. Document uncertainties via weight-of-evidence frameworks .

Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC/IC values. Account for heteroscedasticity via weighted least squares and validate model fit via AIC/BIC metrics. For high-throughput data, apply machine learning (e.g., random forests) to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.